2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with the molecular formula C16H26N2O8. This compound is known for its unique structure, which includes multiple functional groups such as oxo, trioxo, and triaza moieties. It is primarily used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Cold-chain transportation and storage under -20°C are essential to maintain the compound’s stability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction is facilitated by the presence of reactive functional groups that can undergo nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oate: Similar structure but with additional oxygen atoms.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Contains a pyrrole ring and is used in monoclonal antibody production
Uniqueness
2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to form stable covalent bonds with proteins and enzymes makes it particularly valuable in biochemical research .
Properties
Molecular Formula |
C15H22N4O8 |
---|---|
Molecular Weight |
386.36 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C15H22N4O8/c1-15(2,3)26-14(25)18-7-10(21)16-6-9(20)17-8-13(24)27-19-11(22)4-5-12(19)23/h4-8H2,1-3H3,(H,16,21)(H,17,20)(H,18,25) |
InChI Key |
LTFLXRDSDFUQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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